2-iodo-4-{(E)-[(4-methylphenyl)imino]methyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-iodo-4-{(E)-[(4-methylphenyl)imino]methyl}phenol is a Schiff base compound, which is a type of compound typically formed by the condensation of primary amines with carbonyl compounds. Schiff bases are known for their ability to form stable complexes with metals, making them valuable in various fields such as catalysis, medicine, and material science .
Vorbereitungsmethoden
The synthesis of 2-iodo-4-{(E)-[(4-methylphenyl)imino]methyl}phenol involves a condensation reaction between 4-methylbenzaldehyde and 2-iodo-4-aminophenol in the presence of ethanol. The reaction is typically carried out at room temperature, and the product is obtained after purification by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
2-iodo-4-{(E)-[(4-methylphenyl)imino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The iodine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-iodo-4-{(E)-[(4-methylphenyl)imino]methyl}phenol has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound has shown potential in biological studies due to its ability to interact with biomolecules.
Medicine: Schiff base compounds, including this one, are investigated for their antimicrobial, antifungal, and anticancer activities.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 2-iodo-4-{(E)-[(4-methylphenyl)imino]methyl}phenol involves its ability to form complexes with metal ions. These complexes can interact with biological targets, such as enzymes and DNA, leading to various biological effects. The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-iodo-4-{(E)-[(4-methylphenyl)imino]methyl}phenol include other Schiff bases with different substituents on the aromatic rings. For example:
- 2-methoxy-4-{(E)-[(4-methoxyphenyl)imino]methyl}phenol
- 2-iodo-4-methylphenol These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity . The uniqueness of this compound lies in its specific substituents, which influence its ability to form stable metal complexes and its potential applications in various fields.
Eigenschaften
Molekularformel |
C14H12INO |
---|---|
Molekulargewicht |
337.15 g/mol |
IUPAC-Name |
2-iodo-4-[(4-methylphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C14H12INO/c1-10-2-5-12(6-3-10)16-9-11-4-7-14(17)13(15)8-11/h2-9,17H,1H3 |
InChI-Schlüssel |
CJZJDJVJYVRFJX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N=CC2=CC(=C(C=C2)O)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.